molecular formula C17H16O3 B3280827 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde CAS No. 723332-06-7

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B3280827
CAS No.: 723332-06-7
M. Wt: 268.31 g/mol
InChI Key: VPCUWABIHJIBLC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde typically involves the following steps:

Chemical Reactions Analysis

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde can be compared with other similar compounds, such as:

    4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]acetophenone: Similar structure but with an acetophenone group instead of a benzaldehyde group.

    4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzaldehyde group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-6-15(9-13(12)2)17(19)11-20-16-7-4-14(10-18)5-8-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCUWABIHJIBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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